(S)-乙酸-3-(boc-氨基)-2,2-二氟-5-苯基戊酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

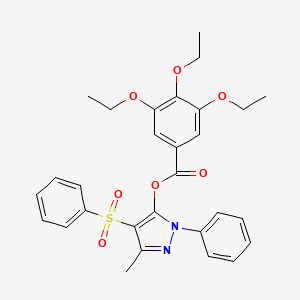

“(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate” is a chemical compound that likely contains an amino function. The amino function often needs to be protected during synthesis, and one common method of protection is conversion to a tert-butyl carbamate, also known as a Boc-derivative . Boc-derivatives are frequently used in the field of peptide synthesis .

Synthesis Analysis

The synthesis of Boc-derivatives involves the protection of amino functions. This process plays a pivotal role in the synthesis of multifunctional targets . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Chemical Reactions Analysis

The chemical reactions involving Boc-derivatives typically involve the protection and deprotection of amino functions. Boc can be cleaved by mild acidolysis . An efficient and eco-friendly route for the BOC protection of a large variety of amines has been reported, which does not require any water quenches, solvent separations, and purification steps .科学研究应用

灵活的合成方法

一种灵活的合成方法,用于合成乙基(3R,4S)-N-Boc-4-氨基-3-羟基-S-苯基戊酸酯(N-Boc-AHPPA-OEt),即哈帕洛辛的γ-氨基β-羟基酸部分,突出了其在生产复杂分子结构中的实用性。这种方法包括通过非对映选择性还原烷基化过程衍生的活化 N-Boc-内酰胺的开环乙醇解,展示了该化合物在有机合成中的多功能性(Huang、Wu 和 Ye,2010 年)。

肽基 2,2-二氟-3-氨基丙酸酯合成

通过勒福尔马茨基反应合成乙基 3-(苄氨基)-2,2-二氟-4-甲基戊酸酯,然后进行 N-脱苄基化,证明了该化合物在开发潜在蛋白酶抑制剂中的作用。该过程突出了其在创建具有生物活性的化合物中的重要性(Angelastro、Bey、Mehdi 和 Peet,1992 年)。

非天然 α-氨基酸衍生物

该化合物的实用性在通过 Pd(II) 催化的三组分偶联合成高度取代的非天然 α-氨基酯中得到了进一步强调。这种方法开辟了创造广泛的 α-氨基酯基团的途径,这在药物化学和药物开发中至关重要(Hopkins 和 Malinakova,2007 年)。

抗癌药物合成

此外,其应用还扩展到合成氨基乙酸官能化的席夫碱有机锡(IV)配合物,探索作为潜在的抗癌药物。这些配合物的结构表征和体外细胞毒性研究说明了该化合物在药学应用中的潜力,特别是在肿瘤学中(Basu Baul、Basu、Vos 和 Linden,2009 年)。

HIV 蛋白酶检测开发

此外,其参与基于显色氨基酸创建选择性 HIV 蛋白酶检测,突出了其在生化研究中的重要性,提供了一种研究 HIV 蛋白酶活性和协助开发 HIV 治疗方法的工具(Badalassi、Nguyen、Crotti 和 Reymond,2002 年)。

作用机制

Target of Action

The compound contains aboc-amino group, which is commonly used in the synthesis of peptides

Mode of Action

The presence of theboc-amino group indicates that it may be involved in peptide synthesis . The boc group is a protective group for amines, which can accommodate two such groups . It is stable under certain conditions and can be cleaved by mild acidolysis . This property allows the compound to undergo reactions while protecting the amino group from unwanted side reactions.

Biochemical Pathways

The boc-amino group can be involved in the synthesis of multifunctional targets , suggesting that the compound could have broad effects on various biochemical pathways.

Result of Action

The use of the boc group allows for selective reactions, which could lead to the synthesis of specific peptide sequences .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For instance, the boc group in the compound can be cleaved by mild acidolysis , suggesting that acidic conditions could influence the compound’s action.

未来方向

属性

IUPAC Name |

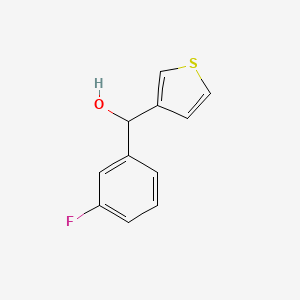

ethyl (3S)-2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F2NO4/c1-5-24-15(22)18(19,20)14(21-16(23)25-17(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,21,23)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFNVDUBYHATAD-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(CCC1=CC=CC=C1)NC(=O)OC(C)(C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H](CCC1=CC=CC=C1)NC(=O)OC(C)(C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2792912.png)

![ethyl 2-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2792914.png)

![4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2792915.png)

![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2792916.png)

![3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2792928.png)